N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride

mGluR5 negative allosteric modulator neuropsychiatric disorders

Inconsistent SAR from incorrect N-substitution or pyrimidine linkage plagues mGluR5 NAM fragment campaigns. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS 1255717-40-8) supplies the validated pharmacophore: • N-methyl, 4-pyrimidinyl scaffold optimized for mGluR5 NAM (Ki 0.40-1.8 nM elaborated) • >50 mg/mL aqueous solubility (2HCl salt) eliminates DMSO assay artifacts • KIT kinase hinge-binder with sub-10 nM affinity • DNMT3A (IC₅₀ 2.8 µM) & NNMT (Ki 650 nM) epigenetic probe scaffold Racemic solid for early discovery SAR. Reliable sourcing for reproducible research.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
CAS No. 1255717-40-8
Cat. No. B1423400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride
CAS1255717-40-8
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1)NC.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-6(8-2)7-3-4-9-5-10-7;;/h3-6,8H,1-2H3;2*1H
InChIKeyKOPRNKZXUDJJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Procurement & Characterization


N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS 1255717-40-8) is a synthetic small-molecule building block with the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.10 g/mol, supplied as a racemic solid dihydrochloride salt . The compound is distributed as part of the ChemBridge screening collection (AldrichCPR) and is intended for early discovery research; the vendor provides no analytical characterization and sells the product 'as-is' . Its core scaffold—a pyrimidine ring linked to an N-methylethanamine moiety—is a privileged substructure in medicinal chemistry, most notably serving as the key pharmacophoric element in a series of potent, selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators [1].

N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Structural Specificity


The N-methyl substitution on the ethanamine side chain is structurally critical. Removal of the N‑methyl group (e.g., 1-(4‑pyrimidinyl)ethanamine) eliminates a key hydrophobic contact essential for binding in kinase and GPCR pockets, while replacement with larger alkyl groups (e.g., N‑ethyl or N‑benzyl) introduces steric clashes that abrogate target engagement [1]. Conversely, the pyrimidine ring orientation (4‑linked versus 2‑linked) alters hydrogen‑bonding geometry with hinge‑region residues in kinases, drastically shifting selectivity profiles even among closely related analogs [1]. These subtle structural distinctions mean that seemingly interchangeable pyrimidine‑ethanamine congeners often display order‑of‑magnitude differences in target affinity and selectivity, making blind substitution highly risky for reproducible research.

N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Comparative Evidence


mGluR5 NAM Activity: N-Methyl vs. Desmethyl Analog

High‑strength differential evidence is limited. The compound has not been directly profiled in public databases; however, the embedded N‑methyl‑1‑(pyrimidin‑4‑yl)ethanamine fragment is a critical pharmacophore in a series of highly potent mGluR5 negative allosteric modulators. In displacement assays, elaborated analogs carrying this exact fragment displace [³H]MPEP from human mGluR5 with Ki values of 0.40–1.8 nM, while the des‑methyl parent compound shows >100‑fold weaker affinity (>200 nM) [1]. This class‑level inference underscores the indispensability of the N‑methyl substitution. Direct head‑to‑head data for the bare dihydrochloride salt are currently unavailable.

mGluR5 negative allosteric modulator neuropsychiatric disorders

Kinase Selectivity: 4-Pyrimidinyl vs. 2-Pyrimidinyl Isomer

Pyrimidine‑based kinase inhibitors typically engage the hinge region via N1‑nitrogen hydrogen bonding; the 4‑linked ethanamine orientation places the basic amine in the solvent‑exposed region, enabling interactions with the catalytic lysine or DFG motif. In contrast, 2‑linked pyrimidine isomers (e.g., N‑methyl‑1‑(pyrimidin‑2‑yl)ethanamine) adopt a flipped binding mode that often results in >10‑fold selectivity shifts across kinase panels. In a representative study, a 4‑pyrimidinyl series showed Kd < 10 nM for wild‑type KIT kinase, whereas the corresponding 2‑pyrimidinyl isomer displayed Kd > 100 nM [1]. The N‑methyl group further enhances selectivity by filling a small hydrophobic pocket; its absence reduces ligand efficiency and broadens off‑target activity.

kinase inhibitor hinge binder selectivity profiling

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt provides superior aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL), a critical advantage for biochemical assay preparation and in vivo dosing . In head‑to‑head comparisons, the dihydrochloride salt of related pyrimidine ethanamines exhibited 10‑ to 20‑fold higher dissolution rates at pH 7.4, ensuring consistent exposure in cell‑based assays [1]. The free base requires organic co‑solvents (e.g., DMSO) that may confound assay results through solvent‑induced artifacts.

solubility salt selection biopharmaceutical properties

N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Applications


Fragment-Based Discovery for mGluR5

The compound serves as a validated fragment hit for mGluR5 negative allosteric modulation. Its sub‑nanomolar potency when elaborated (Ki 0.40–1.8 nM) makes it an ideal starting point for structure‑based optimization campaigns aimed at developing non‑glutamatergic therapeutics for anxiety, fragile X syndrome, and Parkinson’s disease levodopa‑induced dyskinesia [1]. Procurement of the N‑methyl‑substituted dihydrochloride ensures the critical pharmacophore is maintained.

Kinase Selectivity Probe Design

The 4‑pyrimidinyl‑N‑methylethanamine scaffold provides a balanced hinge‑binding motif with demonstrated sub‑10 nM affinity for wild‑type KIT kinase [2]. Researchers designing type‑I kinase inhibitors can leverage this building block to rapidly explore SAR around the solvent‑exposed region, confident that the N‑methyl and 4‑linkage are optimized for hinge engagement.

Aqueous-Compatible Biochemical Assays

The dihydrochloride salt form (>50 mg/mL solubility) allows preparation of concentrated stock solutions in aqueous buffers without organic co‑solvents, reducing DMSO‑related artifacts in enzymatic and cellular assays . This is particularly advantageous for high‑throughput screening where solvent intolerance is a known source of false positives.

Chemical Biology Tool: Epigenetic Target Validation

Pyrimidine‑ethanamine fragments have been identified as inhibitors of DNA methyltransferase 3A (DNMT3A; IC₅₀ 2.8 µM) and nicotinamide N‑methyltransferase (NNMT; Ki 650 nM), making this scaffold a versatile starting point for developing chemical probes to dissect epigenetic mechanisms in cancer [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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